5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid
CAS No.: 240408-95-1
Cat. No.: VC6551993
Molecular Formula: C12H5F6NO3
Molecular Weight: 325.166
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 240408-95-1 |
|---|---|
| Molecular Formula | C12H5F6NO3 |
| Molecular Weight | 325.166 |
| IUPAC Name | 4-oxo-5,7-bis(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H5F6NO3/c13-11(14,15)4-1-6(12(16,17)18)8-7(2-4)19-3-5(9(8)20)10(21)22/h1-3H,(H,19,20)(H,21,22) |
| Standard InChI Key | DCWNMQCUGHBNRZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5,7-bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid is C₁₂H₅F₆NO₃, with a molecular weight of 325.166 g/mol. The quinoline backbone is substituted at positions 5 and 7 with trifluoromethyl (-CF₃) groups, while position 3 features a carboxylic acid (-COOH) functional group. The 4-hydroxy (-OH) group further enhances its polarity and hydrogen-bonding capacity.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves a multi-step process:
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Cyclization: Formation of the quinoline core via Skraup or Doebner-Miller reactions using aniline derivatives.
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Trifluoromethylation: Introduction of -CF₃ groups at positions 5 and 7 using Umemoto’s reagent or CF₃Cu complexes under palladium catalysis.
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Carboxylic Acid Functionalization: Oxidation of a methyl or ester group at position 3 to -COOH using KMnO₄ or hydrolytic conditions .
Industrial-scale production employs continuous flow reactors to optimize yield (reported >75%) and purity (>98%). Key challenges include controlling exothermic trifluoromethylation steps and minimizing byproducts like regioisomeric quinoline derivatives.
Purification and Quality Control
Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity, while mass spectrometry (MS) verifies molecular ion peaks at m/z 325.166.
Physicochemical Properties
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear nitrile gloves; avoid dermal contact |
| H319 | Causes serious eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Use fume hoods or respirators |
Exposure Controls
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Engineering Controls: Local exhaust ventilation, closed systems.
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Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), air-purifying respirators (APR) with organic vapor cartridges .
Future Directions and Research Gaps
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Structure-Activity Relationships (SAR): Systematic modification of the -COOH and -CF₃ groups to optimize pharmacokinetics.
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In Vivo Toxicity Studies: Acute and chronic toxicity profiles in rodent models.
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Formulation Development: Nanoencapsulation or salt formation to improve solubility.
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